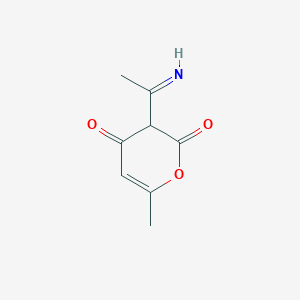![molecular formula C6H15AsO2 B14394971 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol CAS No. 87993-19-9](/img/structure/B14394971.png)
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is an organoarsenic compound with a hydroxyl group and an arsenic atom bonded to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with methylarsine oxide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropan-1-ol is replaced by the methylarsine oxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The arsenic atom can be reduced to form different organoarsenic species.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanal.
Reduction: Formation of various reduced organoarsenic compounds.
Substitution: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds, while the arsenic atom can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]butan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]pentan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]hexan-1-ol
Uniqueness
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87993-19-9 |
|---|---|
Molekularformel |
C6H15AsO2 |
Molekulargewicht |
194.10 g/mol |
IUPAC-Name |
3-[2-hydroxyethyl(methyl)arsanyl]propan-1-ol |
InChI |
InChI=1S/C6H15AsO2/c1-7(4-6-9)3-2-5-8/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
MVQBYXDKQMAFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](CCCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)






![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)


![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)


